7-(2-Chloropyridin-3-yl)isoquinoline
Description
7-(2-Chloropyridin-3-yl)isoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core fused with a 2-chloropyridinyl substituent at the 7-position. Isoquinolines are structurally related to quinolines but differ in the nitrogen atom's position within the bicyclic system. This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoquinoline derivatives, including anti-cancer, antimicrobial, and central nervous system activities .
Properties
Molecular Formula |
C14H9ClN2 |
|---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
7-(2-chloropyridin-3-yl)isoquinoline |
InChI |
InChI=1S/C14H9ClN2/c15-14-13(2-1-6-17-14)11-4-3-10-5-7-16-9-12(10)8-11/h1-9H |
InChI Key |
XSLNWGSQKRWHQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CC3=C(C=C2)C=CN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Analogs :
- Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate (): Contains a chloro substituent at the 7-position and an ester group at the 3-position.
- 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (): Features a 2-chlorophenyl group and partial saturation of the isoquinoline ring.
- 7-Chloroisoquinoline-1,3(2H,4H)-dione (): Includes a dione functional group, altering electronic properties.
Physical Properties :
Analysis :
- The ester-containing analog () exhibits higher solubility in polar solvents due to the carboxylate group, whereas this compound likely has lower polarity, favoring organic solvents.
- The dihydroisoquinoline derivative () has a higher melting point, possibly due to hydrogen bonding from the methoxy groups and partial ring saturation .
Spectral and Electronic Characteristics
| Compound | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals |
|---|---|---|
| Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate | 8.76 (s, H-5), 4.36 (s, OCH₃) | 165.2 (C=O), 138.5 (C-Cl) |
| This compound | Predicted: 8.9–9.1 (pyridinyl H) | ~150 (pyridinyl C-Cl) |
Key Observations :
- The chloro substituent in both compounds deshields adjacent protons, causing upfield shifts in ¹H NMR.
- The pyridinyl group in the target compound introduces additional aromatic protons, complicating the splitting pattern compared to simpler analogs .
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